4-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyrimidine
Description
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Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O/c11-8(12)6-17-10-5-9(14-7-15-10)16-3-1-13-2-4-16/h5,7-8,13H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIJRQZDEWYURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and parasitic infections.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a difluoroethoxy group and a piperazine moiety. Its chemical formula is , and it has a molecular weight of approximately 234.23 g/mol. The presence of the difluoroethoxy group enhances its lipophilicity, potentially improving its bioavailability.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of pyrimidine, including this compound, show promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, molecular docking studies indicate that similar compounds can effectively inhibit dihydrofolate reductase (DHFR) in P. falciparum, with inhibitory constants (Ki) ranging from 1.3 to 243 nM for wild-type strains and 13 to 208 nM for mutant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may act as an inhibitor of certain kinases involved in tumor proliferation. For example, related pyrimidine compounds have shown selective inhibition of Aurora kinases, which play crucial roles in cell division and are often overexpressed in cancer cells .
Structure-Activity Relationship (SAR)
A systematic SAR study has been conducted to optimize the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring and side chains have been explored to enhance potency and selectivity against target enzymes such as DHFR and Aurora kinases .
Case Studies
- Inhibitory Activity Against DHFR : In a study involving 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines, compounds were synthesized and tested for their ability to inhibit PfDHFR both in vitro and in cellular assays. These studies revealed that structural modifications significantly influenced the inhibitory potency against both wild-type and resistant strains of P. falciparum .
- Aurora Kinase Inhibition : Another case study focused on the design of imidazo[4,5-b]pyridine derivatives showed that similar structural frameworks could lead to selective inhibition of Aurora kinases. This suggests that 4-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyrimidine might exhibit similar or enhanced selectivity profiles when optimized accordingly .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
